(1,2-Dimethylhexahydropyridazin-3-yl)methanol
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Overview
Description
(1,2-Dimethylhexahydropyridazin-3-yl)methanol is a chemical compound with the molecular formula C7H16N2O It is a derivative of hexahydropyridazine, characterized by the presence of two methyl groups and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethylhexahydropyridazin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminopropane with formaldehyde and a suitable reducing agent. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the hexahydropyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,2-Dimethylhexahydropyridazin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce various alcohols or amines.
Scientific Research Applications
(1,2-Dimethylhexahydropyridazin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,2-Dimethylhexahydropyridazin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-3-hydroxyhexahydropyridazine
- 1,2-Dimethyl-3-methylhexahydropyridazine
- 1,2-Dimethyl-3-ethylhexahydropyridazine
Uniqueness
(1,2-Dimethylhexahydropyridazin-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
126936-88-7 |
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Molecular Formula |
C7H16N2O |
Molecular Weight |
144.218 |
IUPAC Name |
(1,2-dimethyldiazinan-3-yl)methanol |
InChI |
InChI=1S/C7H16N2O/c1-8-5-3-4-7(6-10)9(8)2/h7,10H,3-6H2,1-2H3 |
InChI Key |
YYTQMZSIZGNJFO-UHFFFAOYSA-N |
SMILES |
CN1CCCC(N1C)CO |
Synonyms |
3-Pyridazinemethanol,hexahydro-1,2-dimethyl-(9CI) |
Origin of Product |
United States |
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